molecular formula C10H8N4 B3371223 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile CAS No. 64404-12-2

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile

Cat. No. B3371223
CAS RN: 64404-12-2
M. Wt: 184.20
InChI Key: AFXYZYXQJOHKGY-UHFFFAOYSA-N
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Description

The compound “2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile” is a type of organic compound that contains a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a phenyl group and a nitrile group .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of a phenyl group with a triazole group . For example, one study synthesized a series of biologically active triazole and pyrazole compounds from p-hydroxy benzaldehyde and phenyl hydrazine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as liquid chromatography-mass spectrometry, C NMR, and elemental analysis . The molecule adopts a trans configuration about the central C=N bond .

Mechanism of Action

Target of Action

The primary target of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile is the α-glycosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in complex sugars.

Mode of Action

The compound interacts with α-glycosidase, inhibiting its activity

Biochemical Pathways

By inhibiting α-glycosidase, this compound affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown and absorption of complex sugars, which can have downstream effects on blood glucose levels and other metabolic processes.

Result of Action

The inhibition of α-glycosidase by this compound can lead to a reduction in postprandial hyperglycemia (high blood sugar after meals), which is beneficial for managing diabetes .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile in lab experiments is its versatility. This compound can be easily modified to produce derivatives with different biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are numerous potential future directions for the research of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile. One area of interest is the development of novel derivatives with improved biological activities. Another potential direction is the investigation of the compound's potential as a diagnostic tool for various diseases. Additionally, the use of this compound as a fluorescent probe for biological imaging is an area of active research.

Scientific Research Applications

2-(2-phenyl-2H-1,2,3-triazol-4-yl)acetonitrile has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where this compound has been found to possess potent antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

2-(2-phenyltriazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXYZYXQJOHKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653851
Record name (2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64404-12-2
Record name 2-Phenyl-2H-1,2,3-triazole-4-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64404-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Phenyl-2H-1,2,3-triazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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